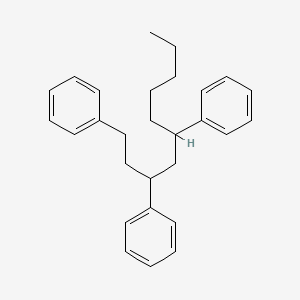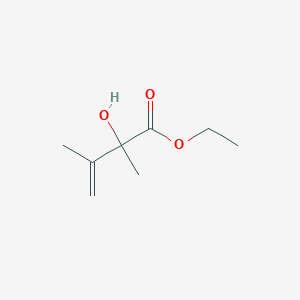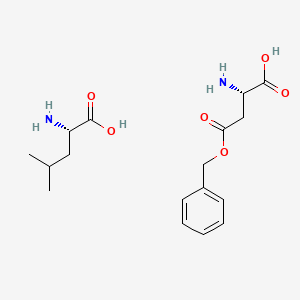
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule with significant importance in various scientific fields This compound consists of two distinct parts: (2S)-2-amino-4-methylpentanoic acid, an amino acid derivative, and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, a phenylmethoxy-substituted amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-methyl-2-pentenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
For (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, the synthesis involves the protection of the amino group followed by the introduction of the phenylmethoxy group. This can be achieved through a series of steps including the formation of an oxazolidinone intermediate, followed by alkylation with a phenylmethoxy group, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of these compounds often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, (2S)-2-amino-4-methylpentanoic acid is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine
These compounds have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, these compounds are utilized in the production of polymers, resins, and coatings. Their unique chemical properties make them valuable in material science and engineering applications.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. For example, (2S)-2-amino-4-methylpentanoic acid can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The phenylmethoxy group in (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid enhances its binding affinity and specificity towards certain targets, modulating biochemical pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Similar compounds include other amino acids such as leucine and isoleucine, which share structural similarities but differ in their side chains.
(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid: Similar compounds include other phenylmethoxy-substituted amino acids, which vary in the position and nature of the substituent groups.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
35256-03-2 |
|---|---|
Fórmula molecular |
C17H26N2O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9H,6-7,12H2,(H,14,15);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 |
Clave InChI |
LKPZLJOMPMXHSZ-LMECJBHSSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


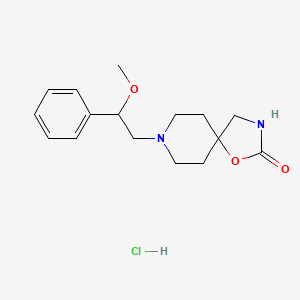
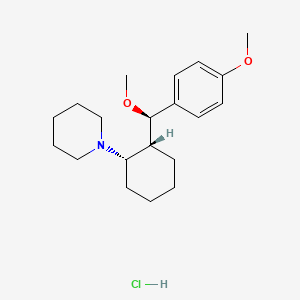
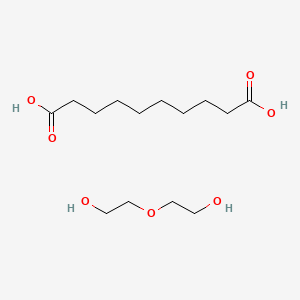

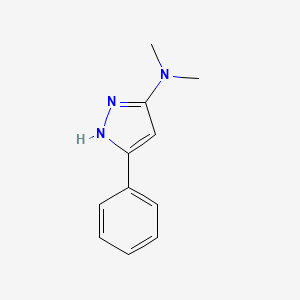

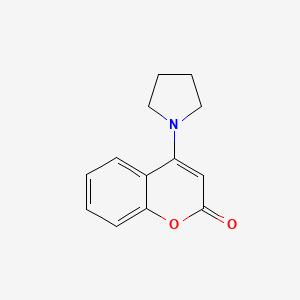
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)



![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
